Asperuloside

Catalog No.
S592164
CAS No.
14259-45-1
M.F
C18H22O11
M. Wt
414.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Asperuloside

CAS Number

14259-45-1

Product Name

Asperuloside

IUPAC Name

[(4S,7S,8S,11S)-2-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl acetate

Molecular Formula

C18H22O11

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C18H22O11/c1-6(20)25-4-7-2-9-12-8(16(24)27-9)5-26-17(11(7)12)29-18-15(23)14(22)13(21)10(3-19)28-18/h2,5,9-15,17-19,21-23H,3-4H2,1H3/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m0/s1

InChI Key

IBIPGYWNOBGEMH-DILZHRMZSA-N

SMILES

CC(=O)OCC1=CC2C3C1C(OC=C3C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O

Synonyms

asperuloside

Canonical SMILES

CC(=O)OCC1=CC2C3C1C(OC=C3C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

CC(=O)OCC1=C[C@H]2[C@H]3[C@@H]1[C@@H](OC=C3C(=O)O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Anti-inflammatory properties

Studies have shown that asperuloside may possess anti-inflammatory properties. Research suggests that it might work by inhibiting specific pathways involved in the inflammatory response [].

Antioxidant activity

Asperuloside also exhibits antioxidant activity, which means it can help protect cells from damage caused by harmful molecules called free radicals [].

Other potential applications

Asperuloside is being investigated for its potential role in various other areas, including:

  • Anti-viral and anti-malarial effects: There is limited evidence suggesting asperuloside might have antiviral and anti-malarial properties, but more research is needed [].
  • Anti-obesity effects: Studies in mice suggest asperuloside may help reduce body weight and fat accumulation []. However, further research is necessary to understand its potential application in humans.

Important to note:

  • It is important to remember that most of the research on asperuloside has been conducted in cell cultures or animal models. More research is needed to determine its safety and efficacy in humans.
  • Asperuloside is not a substitute for conventional medical treatments and should not be used without consulting a healthcare professional.

Asperuloside is a naturally occurring iridoid glycoside primarily found in various plants belonging to the Rubiaceae family, particularly in Coprosma quadrifida. Its chemical formula is C18H22O11, and it exhibits a complex structure characterized by a cyclopentane monoterpene backbone. This compound has garnered attention due to its diverse pharmacological properties and potential therapeutic applications, particularly in the context of metabolic disorders and inflammation.

Asperuloside's anti-inflammatory effect is believed to be mediated through the inhibition of iNOS, an enzyme that produces nitric oxide (NO), a pro-inflammatory molecule []. It may also suppress NF-κB and MAPK signaling pathways, which are involved in the inflammatory response []. Further research is needed to fully elucidate the mechanism of action.

Typical of glycosides. Hydrolysis is a significant reaction where asperuloside can be converted into its aglycone form and glucose upon exposure to acidic or enzymatic conditions. This reaction is crucial for its bioavailability and activity in biological systems. Additionally, it can participate in redox reactions, influencing metabolic pathways and cellular signaling mechanisms.

Asperuloside can be extracted from natural sources like Coprosma quadrifida using methods such as pressurized hot water extraction or solvent extraction techniques. Synthetic approaches have also been explored, focusing on constructing the iridoid skeleton through multi-step organic synthesis. These methods aim to create more efficient pathways for producing asperuloside for research and therapeutic use .

Research has highlighted several interactions of asperuloside with biological systems:

  • Cellular Pathways: Asperuloside modulates key signaling pathways such as NF-κB and MAPK, which are critical for inflammatory responses. By inhibiting these pathways, it effectively reduces inflammation .
  • Metabolic Enzymes: It influences the expression of genes related to lipid metabolism, impacting enzymes like fatty acid synthase and acyl-CoA dehydrogenase .

Asperuloside shares structural similarities with other iridoid glycosides, which exhibit varying biological activities. Here are some comparable compounds:

Compound NameSource PlantKey Activities
GeniposideGardenia jasminoidesAnti-inflammatory, hepatoprotective
LoganinCornus officinalisAntioxidant, anti-inflammatory
HarpagosideHarpagophytum procumbensAnti-inflammatory, analgesic

Uniqueness of Asperuloside:

  • Asperuloside is particularly noted for its dual action on both metabolic regulation and inflammation reduction, setting it apart from other compounds that may focus on singular effects.
  • Its ability to modulate multiple pathways simultaneously enhances its therapeutic potential compared to similar compounds.

XLogP3

-2.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

414.11621151 g/mol

Monoisotopic Mass

414.11621151 g/mol

Heavy Atom Count

29

UNII

V3CFI02X39

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14259-45-1

Wikipedia

Asperuloside

Dates

Modify: 2023-08-15

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